molecular formula C19H31N5O2 B413967 3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione CAS No. 300394-35-8

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione

Katalognummer: B413967
CAS-Nummer: 300394-35-8
Molekulargewicht: 361.5g/mol
InChI-Schlüssel: UMAJXYRREIUVQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione is a synthetic purine derivative designed for research applications. This compound features a purine-2,6-dione (xanthine) core, a structure of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules and natural products . The molecule is substituted with a piperidine ring and a longer-chain octyl group, which may influence its lipophilicity and interaction with biological targets. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . Purine-2,6-dione-based compounds have demonstrated diverse biological activities in research settings. Structurally similar purine derivatives have been investigated as potent and selective inhibitors for various enzymes, such as dipeptidyl peptidase 4 (DPP-4) for type 2 diabetes and human phosphatidylinositol 3-kinase delta (PI3Kδ) for oncology and immunology research . The specific research applications and mechanism of action for this compound are yet to be fully characterized and represent an area for further scientific investigation. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacophore in the design and discovery of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

3-methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-3-4-5-6-7-11-14-24-15-16(22(2)19(26)21-17(15)25)20-18(24)23-12-9-8-10-13-23/h3-14H2,1-2H3,(H,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAJXYRREIUVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

The synthesis of purine-2,6-dione derivatives often begins with halogenated xanthine intermediates. For example, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (Formula-2) serves as a key precursor in the condensation with (3R)-piperidin-3-amine dihydrochloride (Formula-3). This reaction leverages nucleophilic aromatic substitution, where the piperidine amine displaces the bromine atom at the 8-position of the xanthine core.

The use of potassium carbonate as a base and potassium iodide as a catalyst enhances reaction kinetics by facilitating the deprotonation of the amine and stabilizing transition states. Solvent systems such as n-butyl acetate or mixtures with dipolar aprotic solvents (e.g., DMF) are critical for maintaining reagent solubility and reaction homogeneity at elevated temperatures (85–125°C).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature : Reactions conducted at 85–125°C achieve completion within 4–8 hours, with higher temperatures accelerating kinetics but risking decomposition.

  • Catalyst Loading : Potassium iodide at 0.01 moles per 0.22 moles of Formula-2 optimizes bromide displacement without side reactions.

  • Workup Procedures : Post-reaction acid-base extraction using 10% acetic acid and 10% sodium hydroxide ensures the removal of unreacted starting materials and inorganic salts, yielding a crude product with ~47% purity.

Table 1: Condensation Reaction Parameters for Analogous Compounds

ParameterValue/DetailSource
Temperature85–125°C
CatalystPotassium iodide (0.01 moles)
Solventn-Butyl acetate/DMF mixtures
Reaction Time4–8 hours
Yield (Crude Product)47%

Halogenation and Substitution Approach

Iodination of Purine Intermediates

An alternative route involves the iodination of 3-methyl-3,7-dihydro-purine-2,6-dione (Compound 7) using N-iodosuccinimide (NIS) to yield 8-iodo-3-methyl-7-octylpurine-2,6-dione (Compound 14) with ~91% efficiency. This step is pivotal for introducing reactivity at the 8-position, enabling subsequent piperidine substitution.

Table 2: Halogenation and Substitution Parameters

StepReagents/ConditionsSource
IodinationNIS, DMF, 50°C, 2 hours
Piperidine SubstitutionPiperidine, K₂CO₃, DMSO, 80°C
Alkylation (Hypothetical)Octyl bromide, NaH, THF, 0°C

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Condensation Route : Offers direct coupling but requires stringent temperature control and multi-step purification. The use of ester solvents (e.g., n-butyl acetate) improves phase separation during workup, but yields remain moderate (~47%).

  • Halogenation-Substitution Route : Higher yields (~91%) in the iodination step suggest scalability, but the lack of data on octyl-specific alkylation introduces uncertainty. Adapting this method for 7-octyl substitution would necessitate optimizing alkylation conditions to avoid steric hindrance from the bulky octyl chain.

Purity and Industrial Applicability

Both methods employ acid-base extraction and solvent recrystallization to enhance purity. For instance, tartrate salt formation is used in the condensation route to isolate the free base via pH adjustment, yielding pharmaceutical-grade material. In contrast, the halogenation route relies on column chromatography for intermediate purification, which may limit cost-effectiveness at scale .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine ring or the purine core.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Wissenschaftliche Forschungsanwendungen

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Purine-2,6-dione derivatives vary in substituents at positions 1, 3, 7, and 8, leading to divergent pharmacological profiles:

Compound Name Substituents (Positions) Key Structural Features
Target Compound 3-Me, 7-octyl, 8-piperidin-1-yl High lipophilicity (octyl chain)
Istradefylline (USAN) 1,3-diethyl, 7-Me, 8-[(E)-3,4-dimethoxystyryl] A2A adenosine receptor antagonist
Compound 46 (Dihydroxypyrido-pyrazine-1,6-dione) Pyrido-pyrazine core with substituents EC₅₀ = 6 nM (potency benchmark)
Derivatives 8-alkoxy, 7-(piperazinyl-alkyl) Behavioral models (5-HT1A antagonism)
3-Methyl-7-pentyl-8-(2-phenylethylthio) 7-pentyl, 8-thioether linkage Enhanced metabolic stability

Pharmacological Activity

  • Istradefylline: Binds selectively to adenosine A2A receptors, reducing motor complications in Parkinson’s disease .
  • Compound 46: Exhibits nanomolar potency (EC₅₀ = 6 nM), though its target remains unspecified .
  • Target Compound : The octyl chain may prolong half-life compared to shorter-chain analogs (e.g., 7-pentyl derivatives) .

Pharmacokinetics

  • Lipophilicity : The 7-octyl group in the target compound likely enhances tissue distribution but may reduce aqueous solubility compared to 7-methyl or 7-ethyl analogs.
  • Metabolism : Piperidinyl groups (as in the target compound) are susceptible to cytochrome P450-mediated oxidation, whereas thioether linkages (e.g., 8-(2-phenylethylthio)) improve metabolic stability .

Therapeutic Potential

  • Neurological Disorders : Istradefylline’s A2A antagonism contrasts with the target compound’s undefined receptor profile.
  • Cancer : Purine-2,6-diones with alkyl chains (e.g., 7-octyl) may disrupt kinase signaling, though this requires validation .

Biologische Aktivität

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione, also known as 3-methyl-7-octyl-8-piperidino-xanthine, is a purine derivative with potential biological activity. This compound has garnered attention due to its structural similarities to known pharmacological agents and its possible therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro and in vivo studies, and potential clinical implications.

The chemical formula for this compound is C19H31N5O2, with a molecular weight of approximately 361.48 g/mol. Its structure features a purine base modified with an octyl side chain and a piperidine moiety, which may influence its biological properties.

PropertyValue
Chemical Formula C19H31N5O2
Molecular Weight 361.48 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily linked to its interaction with various enzyme systems and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes relevant to metabolic disorders. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose homeostasis by degrading incretin hormones.

Key Findings from In Vitro Studies

  • DPP-IV Inhibition : The compound displayed an IC50 value comparable to other known DPP-IV inhibitors, suggesting it may be effective in managing type 2 diabetes.
  • Selectivity : It was found to be selective for DPP-IV over other related enzymes, indicating a favorable safety profile.

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacological effects of this compound. These studies typically assess the compound's efficacy in improving glucose tolerance and insulin sensitivity.

Case Study: Glucose Tolerance Test

In a study involving Zucker fatty rats:

  • Administration : The compound was administered orally.
  • Results : Significant improvements in glucose tolerance were observed compared to control groups. The effects were attributed to enhanced levels of glucagon-like peptide-1 (GLP-1) and improved insulin secretion.

Safety and Toxicology

While preliminary findings are promising, safety assessments are crucial for any potential therapeutic agent. Current data on the toxicity of this compound remain limited. Ongoing studies are needed to evaluate long-term effects and any potential adverse reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.